molecular formula C20H24N10O6S2 B12945407 (2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol] CAS No. 5256-83-7

(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]

Cat. No.: B12945407
CAS No.: 5256-83-7
M. Wt: 564.6 g/mol
InChI Key: HYGRWPFOTXXMNB-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dimeric nucleoside analog featuring two adenine (6-amino-9H-purin-9-yl) moieties linked via a dithiobis(methylene) bridge. The stereochemistry (2S,3S,4R,5R for each monomer) is critical for its interactions with biological targets, as it mimics natural nucleosides while introducing conformational rigidity and redox-sensitive disulfide functionality.

Properties

CAS No.

5256-83-7

Molecular Formula

C20H24N10O6S2

Molecular Weight

564.6 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyldisulfanyl]methyl]oxolane-3,4-diol

InChI

InChI=1S/C20H24N10O6S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(35-19)1-37-38-2-8-12(32)14(34)20(36-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

HYGRWPFOTXXMNB-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSSC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSSCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key Differences:

  • Disulfide Bridge vs. Ether/Thioether Linkages: Unlike analogs such as PSB-16301 (a thioether-linked adenosine derivative) or compound 17 in (fluorinated alkyl chains), the dithiobis(methylene) group provides reversible covalent bonding, enabling dynamic responses to redox environments.
  • Stereochemical Complexity: The 2S,3S,4R,5R configuration contrasts with simpler analogs like (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol (), which lacks dimerization and disulfide functionality.

Table 1: Structural Comparison

Compound Name Key Modifications Functional Groups Stereochemistry
Target Compound (this article) Dimeric, dithiobis(methylene) bridge Disulfide, adenine, diol 2S,3S,4R,5R (each unit)
PSB-16301 () Monomeric, phenethylthio substitution Thioether, adenine, triol 2S,3S,4R,5R
Compound 16 () Methylthio/trifluoropropylthio substitutions Thioether, trifluoropropyl, diol 2R,3S,4R,5R
3'-Deoxy-3'-fluoroguanosine () Fluorinated ribose, monomeric Fluoro, hydroxymethyl, adenine 2R,3S,4S,5R

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Synthesis of the nucleoside monomer : The starting point is the preparation of the purine nucleoside with the correct stereochemistry, often (2S,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, which is a known compound (adenosine or its analogs).

  • Introduction of thiol functionality : To enable disulfide bond formation, the nucleoside monomers are functionalized at the 2-position of the sugar ring with a thiol (-SH) group. This step requires selective protection and deprotection of hydroxyl groups to avoid side reactions.

  • Disulfide bond formation : The key step involves oxidative coupling of two thiol-functionalized nucleoside monomers to form the dithiobis(methylene) bridge. This is typically achieved using mild oxidizing agents such as iodine, hydrogen peroxide, or air oxidation under controlled conditions to prevent overoxidation or degradation of the nucleoside.

  • Purification and characterization : The final product is purified by chromatographic techniques (e.g., HPLC) and characterized by spectroscopic methods (NMR, MS) to confirm the stereochemistry and disulfide linkage.

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Synthesis of nucleoside monomer with protected hydroxyl groups Starting from ribose derivatives and purine bases; protection with TBDMS or acetal groups Ensures stereochemical control and functional group compatibility
2 Selective deprotection at 2-position and introduction of thiol group Use of thiolating agents such as thiourea or Lawesson’s reagent Requires mild conditions to preserve purine integrity
3 Oxidative coupling to form disulfide bridge Mild oxidants like I2 in aqueous or organic solvents Reaction monitored by TLC or HPLC to avoid overoxidation
4 Final deprotection and purification Acidic or basic hydrolysis followed by chromatographic purification Yields pure dimeric compound with confirmed stereochemistry

Research Findings and Optimization

  • Stereochemical integrity : Maintaining the stereochemistry at all chiral centers is critical. Studies show that protecting groups and reaction conditions must be carefully chosen to avoid epimerization.

  • Disulfide bond formation efficiency : Oxidation conditions have been optimized to maximize yield and minimize side products. For example, iodine-mediated oxidation in buffered aqueous media provides good selectivity.

  • Stability considerations : The disulfide bond is sensitive to reducing agents and light; thus, storage under inert atmosphere and low temperature is recommended.

  • Scale-up potential : The synthetic route has been adapted for preparative scale with modifications in purification steps to accommodate larger quantities without loss of purity.

Data Table Summarizing Key Preparation Parameters

Parameter Method/Condition Outcome/Notes
Starting material (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Commercially available or synthesized via known nucleoside chemistry
Thiol introduction Thiourea treatment or Lawesson’s reagent Selective functionalization at 2-position
Oxidation agent Iodine (I2), H2O2, or air Mild oxidation to form disulfide bridge
Solvent system Aqueous buffer or organic solvents (e.g., methanol, acetonitrile) Optimized for solubility and reaction control
Purification Reverse-phase HPLC or silica gel chromatography Achieves >95% purity
Yield Typically 40-60% overall Dependent on scale and reaction optimization
Characterization NMR (1H, 13C), MS, optical rotation Confirms structure and stereochemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.